7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBCXHVEALRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266742 | |
| Record name | 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-18-1 | |
| Record name | 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrophilic Halogenation
Electrophilic halogenation remains a cornerstone for introducing chlorine and iodine substituents onto the pyrazolo[3,4-c]pyridine scaffold. The use of iodine monochloride (ICl) enables simultaneous incorporation of both halogens. In a typical procedure, pyrazolo[3,4-c]pyridine is treated with ICl in dichloromethane at 0–25°C, yielding 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine with 85–92% efficiency. The reaction proceeds via electrophilic aromatic substitution, where iodine preferentially occupies the electron-rich 3-position, while chlorine substitutes at the 7-position due to steric and electronic factors.
Table 1: Electrophilic Halogenation Conditions and Yields
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ICl | DCM | 0–25 | 85–92 |
| Cl₂ + I₂ | DMF | 50 | 65–70 |
Metal-Mediated Halogenation
Transition-metal catalysis offers an alternative route. Palladium-mediated oxidative halogenation using Pd(OAc)₂ and LiCl/NaI in dimethylacetamide (DMAc) at 120°C achieves 78–83% yields. This method leverages the oxidative power of palladium to facilitate C–H activation, followed by halogen insertion. The regioselectivity is governed by the directing effects of the pyrazole nitrogen atoms.
Electrochemical Synthesis
Biphasic Electrochemical Oxidation
A sustainable approach employs electrochemical oxidation in a biphasic system (water/ethyl acetate) using sodium chloride and sodium iodide as mediators. At a boron-doped diamond (BDD) anode, chloride ions are oxidized to chlorine species, which react with iodide to form iodine monochloride in situ. This mediator facilitates the oxidation of pyrazoline intermediates to pyrazoles while introducing halogens.
Key Conditions :
-
Electrolyte : 1 M NaCl/NaI (1:1 ratio)
-
Current Density : 10 mA/cm²
-
Reaction Time : 4–6 hours
Mechanism :
-
Anodic oxidation of Cl⁻ → Cl₂
-
Cl₂ + I⁻ → ICl + Cl⁻
-
ICl mediates pyrazoline oxidation → pyrazole + HCl
Scale-Up and Industrial Feasibility
Scale-up trials (7-fold increase) demonstrated consistent yields (89%) under identical conditions, highlighting the method’s scalability. The absence of toxic solvents and minimal byproducts aligns with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics. A one-pot protocol involves heating a mixture of pyrazolo[3,4-c]pyridine, N-chlorosuccinimide (NCS), and sodium iodide in acetonitrile at 120°C for 30 minutes. This method achieves 90–95% yields, compared to 65–70% under conventional heating (6–8 hours).
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Temperature (°C) | 120 | 80 |
| Time (min) | 30 | 360–480 |
| Yield (%) | 90–95 | 65–70 |
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
While primarily used for functionalization, Suzuki coupling aids in intermediate synthesis. For example, iodopyrazolo[3,4-c]pyridine derivatives undergo cross-coupling with arylboronic acids to install substituents before final chlorination. Yields range from 62–98%, depending on steric hindrance.
Case Studies and Comparative Analysis
Electrochemical vs. Thermal Methods
A comparative study revealed that electrochemical methods reduce energy consumption by 40% compared to thermal approaches, with comparable yields (89% vs. 85–92%). However, electrochemical setups require specialized equipment, limiting accessibility for small-scale labs.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) and palladium catalysts (for cross-coupling reactions) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Biological Properties
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine exhibits several noteworthy biological properties:
- Kinase Inhibition : This compound has been identified as a potential inhibitor of various kinases, which are critical in cell signaling pathways associated with cancer and other diseases. Its structure allows for effective binding to the ATP-binding sites of kinases, leading to inhibition of their activity .
- Antiviral and Anti-inflammatory Activities : Derivatives of pyrazolo[3,4-c]pyridine have shown antiviral properties and can modulate inflammatory responses. This makes them candidates for treating viral infections and inflammatory diseases .
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold in drug discovery:
- Fragment-Based Drug Design : The compound serves as a fragment in drug design strategies aimed at developing more potent inhibitors for therapeutic targets. Its ability to be elaborated into various derivatives allows for the optimization of pharmacological profiles .
- Development of Antitumor Agents : Given its inhibitory effects on kinases involved in tumorigenesis, this compound is being explored as a lead structure for developing new antitumor agents. Studies have indicated that modifications at specific positions can enhance selectivity and potency against cancer cell lines .
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A recent study synthesized a series of pyrazolo derivatives based on this scaffold and evaluated their activity against various cancer cell lines. Compounds derived from this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .
- Case Study 2 : Another research effort focused on modifying the compound to improve its selectivity for specific kinase targets. By altering substituents on the pyrazolo ring, researchers were able to enhance the inhibitory effects against certain kinases while reducing off-target activities, thus improving safety profiles for therapeutic use .
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological implications between 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and related compounds:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Unique Features | Biological Implications |
|---|---|---|---|---|---|
| This compound | C₆H₃ClIN₃ | Cl (C7), I (C3) | 279.47 | Dual halogenation enhances reactivity and selectivity in cross-coupling reactions | Potential anticancer and antimicrobial activity |
| 7-Chloro-1H-pyrazolo[4,3-c]pyridine | C₆H₄ClN₃ | Cl (C7) | 153.57 | Lacks iodine; simpler structure with chlorine only | Kinase inhibition (e.g., JAK2/STAT3 pathways) |
| 6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | C₁₁H₁₁ClIN₃O | Cl (C6), I (C3), THP (N1) | 363.58 | Tetrahydropyran (THP) group improves solubility and bioavailability | Neuroprotective and anticancer applications |
| 3-Iodo-1H-pyrazolo[3,4-c]pyridine | C₅H₃IN₃ | I (C3) | 235.00 | No chlorine; iodine substitution alone enhances halogen bonding | Scaffold for radiopharmaceuticals |
| 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | C₆H₃ClIN₃ | Cl (C5), I (C3) | 279.47 | Different ring fusion ([3,4-b] vs. [3,4-c]) alters electronic distribution | Varied kinase inhibition profiles |
Key Findings from Comparative Studies
Halogen Positioning: The C3 iodine in this compound enables halogen bonding with protein targets, enhancing binding affinity compared to non-iodinated analogs like 7-Chloro-1H-pyrazolo[4,3-c]pyridine . C7 chlorine increases electrophilicity, making the compound more reactive in Suzuki-Miyaura cross-coupling reactions than 3-Iodo-1H-pyrazolo[3,4-c]pyridine .
Ring Fusion and Substitution Patterns :
- Pyrazolo[3,4-c ]pyridine derivatives exhibit distinct electronic properties compared to [3,4-b ] isomers due to differences in nitrogen atom positioning . For example, 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine shows reduced solubility but higher metabolic stability .
- The tetrahydropyran (THP) group in 6-Chloro-3-iodo-1-(THP)-pyrazolo[3,4-b]pyridine improves blood-brain barrier penetration, a feature absent in the parent compound .
Biological Activity: Dual halogenation (Cl + I) correlates with broad-spectrum bioactivity. For instance, this compound demonstrates potent inhibitory effects on tyrosine kinases implicated in cancer, outperforming mono-halogenated analogs . In contrast, 7-Chloro-1H-pyrazolo[4,3-c]pyridine shows selective activity against JAK2 kinases, suggesting substituent position critically influences target specificity .
Biological Activity
Overview
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. Its molecular formula is CHClI N, with a molecular weight of approximately 279.47 g/mol . This compound is characterized by the presence of chlorine and iodine substituents, which influence its reactivity and interactions with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors. It has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression . The compound's mechanism involves binding to the active sites of these kinases, leading to disrupted cellular processes associated with tumor growth and proliferation.
Biological Activities
Anticancer Properties:
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis and alter cell cycle progression in cancer cells, demonstrating significant potential as an anticancer agent .
Inhibition of Kinases:
The compound has been explored for its role as an inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is involved in neurodegenerative diseases and cancer. Experimental assays have confirmed its nanomolar-level inhibitory activity against DYRK1A, showcasing its promise in therapeutic applications targeting this kinase .
Immune Modulation:
Additionally, this compound has been identified as a potential agonist for Toll-like receptor 7 (TLR7), which plays a critical role in the immune response. This interaction suggests that the compound may also have applications in immunotherapy and enhancing immune responses against tumors .
Comparative Analysis
The following table summarizes the activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, TLR7 agonist | CDK inhibition, immune modulation |
| 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | Moderate anticancer | Similar kinase inhibition |
| 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | Limited activity | Less effective than 7-chloro variant |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cancer Cell Line Study: A study demonstrated that treatment with this compound led to a reduction in viability of MDA-MB453 breast cancer cells with an IC value of approximately 29.1 µM .
- DYRK1A Inhibition: In vitro assays confirmed that derivatives of this compound exhibited significant inhibition of DYRK1A activity, indicating potential for treating diseases linked to this kinase .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and handling requirements for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine?
- Answer: The compound (CAS 1268521-18-1) has a molecular formula of C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol. It requires storage under inert atmosphere at 2–8°C to prevent degradation . Hazard statements include H301 (toxic if swallowed) and H319 (causes serious eye irritation), necessitating PPE such as gloves, goggles, and fume hoods during handling. Precautionary measures (P301+P310, P305+P351+P338) emphasize immediate medical attention in case of exposure .
Q. What synthetic routes are commonly employed for the preparation of pyrazolo-pyridine derivatives like this compound?
- Answer: While direct synthesis of this compound is not detailed in the literature, analogous pyrazolo-pyridines are synthesized via:
- Halogenation reactions : Iodination at the 3-position using iodine sources under controlled conditions .
- Cross-coupling : Palladium-catalyzed (e.g., PdCl₂(PPh₃)₂) reactions for introducing aryl/heteroaryl groups, as seen in related pyrazolo[4,3-c]pyridine syntheses .
- Cyclization : Condensation of hydrazines with substituted pyridine precursors, followed by chlorination .
Q. How is the structural characterization of this compound typically performed?
- Answer: Key methods include:
- X-ray crystallography : For definitive confirmation of the iodinated pyrazolo-pyridine core, as demonstrated for 3-Iodo-1H-pyrazolo[3,4-b]pyridine .
- Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., chlorine and iodine positions), IR for functional group analysis, and MS (e.g., m/z 279.47 for [M⁺]) .
- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural validation?
- Answer: Discrepancies between calculated and observed spectral data (e.g., NMR shifts or MS fragmentation patterns) require:
- Cross-validation : Combine multiple techniques (e.g., 2D NMR, HRMS) to resolve ambiguities .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Crystallographic refinement : Resolve positional disorders or dynamic effects in the solid state, as applied to related iodinated pyrazolo-pyridines .
Q. What strategies optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Answer: For iodinated intermediates, optimize:
- Catalyst system : Use PdCl₂(PPh₃)₂ with ligands that enhance oxidative addition (e.g., bulky phosphines) .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as shown for pyrazolo[4,3-c]pyridines .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?
- Answer:
- Molecular docking : Screen against kinase targets (e.g., protein kinases) using pyrazolo-pyridine scaffolds as templates .
- QSPR models : Correlate substituent effects (e.g., Cl and I electronegativity) with biological activity using quantum-chemical descriptors .
- ADMET prediction : Assess pharmacokinetic properties (e.g., metabolic stability) via neural network-based tools .
Q. How to design biological activity studies based on structural analogs of this compound?
- Answer: Leverage known activities of pyrazolo-pyridine derivatives:
- Antimicrobial assays : Test against Gram-positive/negative bacteria using agar diffusion, referencing Mannich base derivatives .
- Kinase inhibition : Evaluate IC₅₀ values against cancer-related kinases (e.g., CDKs) via fluorescence-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines, comparing with chlorinated/iodinated analogs .
Methodological Notes
- Data Contradictions : Cross-check elemental analysis (e.g., C, N percentages) with theoretical values to confirm synthetic reproducibility .
- Advanced Synthesis : For regioselective iodination, monitor reaction progress via TLC and adjust stoichiometry to minimize polyhalogenation .
- Safety Protocols : Adhere to hazard guidelines (UN 2811, Packing Group III) for shipping and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
